3-Bromo-4-methylbenzene-1,2-diamine

Catalog No.
S3151251
CAS No.
1482389-44-5
M.F
C7H9BrN2
M. Wt
201.067
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methylbenzene-1,2-diamine

CAS Number

1482389-44-5

Product Name

3-Bromo-4-methylbenzene-1,2-diamine

IUPAC Name

3-bromo-4-methylbenzene-1,2-diamine

Molecular Formula

C7H9BrN2

Molecular Weight

201.067

InChI

InChI=1S/C7H9BrN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3

InChI Key

CTIPXZGAKLIGTE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)N)N)Br

Solubility

not available

3-Bromo-4-methylbenzene-1,2-diamine, with the chemical formula C7H9BrN2C_7H_9BrN_2 and a molecular weight of 201.06 g/mol, is an aromatic amine compound characterized by the presence of a bromine atom and two amino groups on a methyl-substituted benzene ring. This compound is also known by its CAS number 1482389-44-5. The structure consists of a bromine atom located at the 3-position and two amino groups at the 1 and 2 positions of the benzene ring, which contribute to its reactivity and potential biological activity .

As information on 3-Br-4-Me-o-phenylenediamine is scarce, specific safety hazards cannot be determined. However, aromatic diamines can generally be irritating to the skin, eyes, and respiratory system. Additionally, the presence of bromine suggests potential halogenation hazards. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety protocols [].

Future Research Directions

3-Br-4-Me-o-phenylenediamine could be a subject of future research due to the interesting combination of functional groups. Potential areas of investigation include:

  • Synthesis and characterization of the compound to obtain baseline physical and chemical data.
  • Exploration of its reactivity for the development of new materials or functional molecules.
  • Investigation of potential applications in organic synthesis or catalysis.
Typical of aromatic amines, including:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Diazotization: Under acidic conditions, this compound can be converted into diazonium salts, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The amino groups can be further reduced to form secondary or tertiary amines depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-Bromo-4-methylbenzene-1,2-diamine can be achieved through several methods:

  • Bromination of 4-Methylbenzene-1,2-diamine: This involves treating 4-methylbenzene-1,2-diamine with brominating agents such as bromine in an organic solvent under controlled conditions to selectively introduce the bromine atom at the desired position.
  • Hydrazone Formation: As described in some literature, a mixture of 3-bromo-4-methoxybenzaldehyde and hydrazine hydrate in ethanol can yield related hydrazones, which may be further transformed into diamines through hydrolysis or reduction .

3-Bromo-4-methylbenzene-1,2-diamine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases or cancer.
  • Dyes and Pigments: This compound may be utilized in the production of dyes due to its chromogenic properties.

Several compounds exhibit structural similarities to 3-Bromo-4-methylbenzene-1,2-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-5-methylbenzene-1,2-diamine102169-44-80.90
5-Bromo-3-methylbenzene-1,2-diamine74586-53-10.88
3-Bromo-4-methylaniline7745-91-71.00

These compounds share similar functional groups but differ in their substitution patterns on the benzene ring. The unique arrangement of substituents in 3-Bromo-4-methylbenzene-1,2-diamine contributes to its distinct chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

1.6

Dates

Modify: 2023-08-18

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